molecular formula C14H13NO3S3 B2602492 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 2177366-33-3

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2602492
CAS RN: 2177366-33-3
M. Wt: 339.44
InChI Key: LGKJEDSSHJKTDG-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, commonly known as FTS, is a small molecule inhibitor that has gained significant attention in the field of cancer research. FTS has been shown to exhibit potent anti-cancer properties, making it a promising candidate for the development of novel cancer therapeutics.

Scientific Research Applications

Regiocontrolled Synthesis and Photooxygenation

The compound's involvement in the regiocontrolled synthesis of γ-hydroxybutenolides through photooxygenation of 2-thiophenyl-substituted furans highlights its significance in synthetic organic chemistry. This process allows for the quantitative synthesis of γ-hydroxybutenolides, which are crucial intermediates in organic synthesis, by facilitating the transformation of the thiophenyl moiety into ethyl phenylsulfenate and diphenyldisulfide under specific conditions (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Synthesis and Derivatization of Sulfonamides

Another critical application is in the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides. This research domain involves preparing novel sulfonamides from heterocycles, leading to compounds that serve as precursors for further chemical modifications. This process underscores the compound's utility in developing more complex molecules with potential applications in medicinal chemistry and materials science (Hartman & Halczenko, 1990).

Solar Energy Conversion

Research into phenothiazine derivatives for dye-sensitized solar cells reveals the importance of conjugated linkers like furan and thiophene in enhancing solar energy conversion efficiency. This application is vital for renewable energy technologies, where the compound's structure could influence the efficiency and stability of solar cells (Se Hun Kim et al., 2011).

Catalysis and Annulation Reactions

The compound also plays a role in catalyzed annulation reactions, specifically in the concise construction of furan and thiophene units, which are fundamental in synthesizing bioactive compounds and functional materials. The Lewis acid ZnCl2-catalyzed [4+1] annulation is a notable method for generating highly functionalized furans and thiophenes, demonstrating the compound's versatility in facilitating complex chemical transformations (He, Lou, Yu, & Zhou, 2020).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S3/c16-21(17,14-4-2-7-20-14)15-9-12(11-5-8-19-10-11)13-3-1-6-18-13/h1-8,10,12,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKJEDSSHJKTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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